2-(Bromomethyl)-2-(propan-2-yl)-1,3-dioxolane
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Overview
Description
2-(Bromomethyl)-2-(propan-2-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms This compound is characterized by the presence of a bromomethyl group and an isopropyl group attached to the dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-(propan-2-yl)-1,3-dioxolane typically involves the reaction of a suitable dioxolane precursor with a brominating agent. One common method is the bromination of 2-(hydroxymethyl)-2-(propan-2-yl)-1,3-dioxolane using hydrobromic acid or another brominating reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-(propan-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
2-(Bromomethyl)-2-(propan-2-yl)-1,3-dioxolane has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-(propan-2-yl)-1,3-dioxolane involves its reactivity with nucleophiles and other reagents. The bromomethyl group is particularly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-2-(propan-2-yl)-1,3-dioxolane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Hydroxymethyl)-2-(propan-2-yl)-1,3-dioxolane: Contains a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
2-(Bromomethyl)-2-(propan-2-yl)-1,3-dioxolane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and hydroxyl-substituted analogs. This makes it valuable for specific synthetic applications where bromine’s reactivity is advantageous.
Properties
CAS No. |
59258-77-4 |
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Molecular Formula |
C7H13BrO2 |
Molecular Weight |
209.08 g/mol |
IUPAC Name |
2-(bromomethyl)-2-propan-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C7H13BrO2/c1-6(2)7(5-8)9-3-4-10-7/h6H,3-5H2,1-2H3 |
InChI Key |
GBHSWCOHLNYMGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(OCCO1)CBr |
Origin of Product |
United States |
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